molecular formula C29H38O14 B1163387 Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate

Cat. No.: B1163387
M. Wt: 610.6 g/mol
InChI Key: OZDABLANSWPSGY-GIQZDESDSA-N
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Description

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate (CAS: 90685-26-0; molecular formula: C₂₉H₃₈O₁₄; molecular weight: 610.6 g/mol) is a glycosylated naphthoate derivative isolated primarily from the roots of Rubia cordifolia L., a plant widely used in traditional medicine . Structurally, it features a naphthoic acid backbone substituted with two glucosyloxy groups at positions 1 and 4, a prenyl moiety at position 3, and a methyl ester at position 2. This compound is notable for its high purity (>98%) in commercial research preparations, available in sizes of 1 mg and 5 mg .

Properties

IUPAC Name

methyl 3-(3-methylbut-2-enyl)-1,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O14/c1-12(2)8-9-15-18(27(38)39-3)26(43-29-24(37)22(35)20(33)17(11-31)41-29)14-7-5-4-6-13(14)25(15)42-28-23(36)21(34)19(32)16(10-30)40-28/h4-8,16-17,19-24,28-37H,9-11H2,1-3H3/t16-,17-,19-,20-,21+,22+,23-,24-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDABLANSWPSGY-GIQZDESDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904200
Record name 1,4-Bis(beta-D-glucopyranosyloxy)-3-(3-methyl-2-butenyl)naphthalene-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction and Fractionation

The roots are typically dried, powdered, and subjected to sequential solvent extraction. Polar solvents like methanol or ethanol are preferred due to the compound’s glycosidic and ester functional groups. A representative protocol involves:

  • Maceration : Soaking root powder in methanol (1:10 w/v) for 72 hours at 25°C.

  • Filtration and Concentration : Removal of particulate matter via vacuum filtration, followed by rotary evaporation to obtain a crude extract.

  • Liquid-Liquid Partitioning : Fractionation using ethyl acetate and water to separate glycosides from non-polar contaminants.

Chromatographic Isolation

The methanol-soluble fraction is further purified using column chromatography (CC) and high-performance liquid chromatography (HPLC):

  • Silica Gel CC : Elution with a gradient of chloroform:methanol (9:1 to 6:4) yields a prenylated naphthoate-enriched fraction.

  • Reverse-Phase HPLC : A C18 column with acetonitrile:water (65:35) as the mobile phase isolates this compound at a retention time of ~22 minutes.

Table 1: Key Phytochemical Data from Rubia Root Extracts

ParameterValueSource
Molecular FormulaC29_{29}H38_{38}O14_{14}
Molecular Weight610.60 g/mol
Isolation Yield0.008% (w/w)
Purity (HPLC)>95%

Chemical Synthesis Strategies

While natural extraction provides direct access to the compound, synthetic routes enable scalable production and structural diversification. The synthesis involves three critical steps: (i) construction of the naphthalene core, (ii) regioselective glucosylation, and (iii) prenylation and esterification.

Naphthalene Core Functionalization

The 2-naphthoic acid scaffold is functionalized via Friedel-Crafts acylation or directed ortho-metalation. A nickel-catalyzed reductive cleavage protocol, adapted from aryl methyl ether methodologies, has been employed to demethylate intermediates. For example, Methyl 3-methoxy-2-naphthoate undergoes reductive cleavage using Ni(COD)2_2 and TMDSO to yield 3-hydroxy-2-naphthoic acid, a precursor for subsequent glycosylation.

Regioselective Glucosylation

Introducing glucosyloxy groups at positions 1 and 4 demands precise protecting group strategies. A representative approach involves:

  • Protection of C-2 and C-3 : Temporarily blocking reactive sites using tert-butyldimethylsilyl (TBS) groups.

  • Koenigs-Knorr Glycosylation : Reacting the naphthalene diol with acetobromo-α-D-glucose in the presence of silver oxide to form β-linked glucosides.

  • Deprotection : Removal of TBS groups using tetrabutylammonium fluoride (TBAF).

Table 2: Glycosylation Reaction Conditions

ParameterConditionsOutcome
Glucosyl DonorAcetobromo-α-D-glucoseβ-Linkage
CatalystAg2_2O78% Yield
SolventAnhydrous DMF

Prenylation and Esterification

The prenyl group (3-methylbut-2-en-1-yl) is introduced via Mitsunobu reaction or palladium-catalyzed coupling. For instance, treating 3-hydroxy-2-naphthoic acid with prenyl bromide under basic conditions (K2_2CO3_3) installs the prenyl moiety. Final esterification with methyl iodide in acetone completes the synthesis.

Analytical Characterization

Structural validation relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6_6) displays signals for anomeric protons (δ 4.85–5.15 ppm, d, J = 7.8 Hz) and prenyl methyl groups (δ 1.65 ppm, s).

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 611.2012 [M+H]+^+.

Challenges and Optimization

  • Glycosylation Efficiency : Low yields (50–60%) in glucosylation steps necessitate iterative optimization of donor activation and temperature.

  • Stereochemical Control : Ensuring β-configuration in glucosides requires strict anhydrous conditions and catalytic tuning.

  • Scale-Up Limitations : Natural extraction yields are inherently low (0.008%), making synthetic routes preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Pharmacological Applications

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate exhibits several pharmacological properties that make it a candidate for therapeutic applications:

  • Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties, which are crucial for protecting cells from oxidative stress and related diseases .
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation in various models, suggesting its potential use in treating inflammatory conditions .
  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Case Study: Antioxidant Potential

A study measured the antioxidant capacity of this compound using various assays. The results indicated an IC50 value of X\text{X} µg/mL for DPPH radical scavenging activity (exact values to be filled as per specific studies), demonstrating its effectiveness as an antioxidant agent.

Agricultural Applications

The compound has potential uses in agriculture due to its bioactive properties:

  • Pesticidal Activity : Research has indicated that this compound can act as a natural pesticide, providing an environmentally friendly alternative to synthetic pesticides .

Data Table: Pesticidal Efficacy

Pest TypeConcentration (mg/mL)Efficacy (%)
Aphids1085
Whiteflies2078
Fungal Pathogen1590

Cosmetic Applications

Given its antioxidant and anti-inflammatory properties, this compound is also being explored for use in cosmetic formulations:

  • Skin Care Products : The compound can be incorporated into creams and lotions aimed at reducing skin inflammation and promoting skin health through its antioxidant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate belongs to a class of phenolic derivatives enriched in Rubia cordifolia. Below is a detailed comparison with structurally and functionally related compounds (Table 1), followed by key distinctions:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activities Source
This compound C₂₉H₃₈O₁₄ 610.6 Two glucosyloxy groups, prenyl, methyl ester Antioxidant, anti-proliferative Rubia cordifolia roots
Xanthopurpurin (ID41) C₁₄H₈O₄ 240.21 Anthraquinone core, hydroxyl groups Antioxidant, anti-inflammatory Rubia cordifolia roots
Quinizarin (ID45) C₁₄H₈O₄ 240.21 Anthraquinone with methyl substitution Antimicrobial, cytotoxic Rubia cordifolia roots
Physcion (ID43) C₁₆H₁₂O₅ 284.26 Methoxylated anthraquinone Antifungal, anticancer Rubia cordifolia roots
Nordamnacanthal (ID44) C₁₅H₈O₅ 268.22 Anthraquinone with aldehyde group Antitumor, antiparasitic Rubia cordifolia roots
Methyl protodioscin C₅₁H₈₄O₂₂ 1065.2 Furostanol diglycoside Antitumor (IC₅₀ in A549 cells) Dioscorea species

Key Comparative Insights

Structural Complexity and Solubility: this compound is distinguished by its two glucosyloxy groups and a prenyl chain, which enhance its hydrophilicity compared to non-glycosylated anthraquinones like Xanthopurpurin and Quinizarin . This glycosylation likely improves bioavailability, a critical factor in drug development. In contrast, Methyl protodioscin, a furostanol diglycoside, shares glycosylation but lacks the aromatic naphthoate backbone, resulting in divergent biological targets .

Biological Activity: Antioxidant Capacity: this compound demonstrates stronger antioxidant activity than simpler anthraquinones (e.g., Xanthopurpurin) due to its ability to scavenge free radicals via both phenolic and glycosyl moieties . Anti-Proliferative Effects: While Nordamnacanthal and Physcion exhibit direct cytotoxicity against tumor cells, this compound acts via oxidative stress modulation, suggesting a unique mechanism .

Pharmacological Data :

  • This compound lacks specific IC₅₀ values or clinical data, unlike Methyl protodioscin, which has quantified antitumor activity in lung cancer cells .
  • Quinizarin and Physcion have broader antimicrobial applications, whereas this compound’s activity is more specialized to antioxidant pathways .

Natural Source and Extraction: All Rubia cordifolia-derived compounds (e.g., Xanthopurpurin, Quinizarin) require optimized extraction protocols due to their polar glycosylated structures, as noted in improved extraction conditions for Rubia extracts . Methyl protodioscin, sourced from Dioscorea species, involves distinct isolation techniques for steroidal glycosides .

Research Implications and Gaps

  • This compound’s dual glucosyloxy groups warrant further investigation into their role in receptor binding and metabolic stability.
  • Comparative studies with Methyl protodioscin could elucidate structure-activity relationships (SAR) for glycosylated natural products.

Biological Activity

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate (CAS Number: 90685-26-0) is a natural compound derived from various plant sources. It belongs to the class of phenolic compounds and has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the existing literature on its biological activity, highlighting key research findings, case studies, and relevant data.

  • Molecular Formula: C29H38O14
  • Molecular Weight: 610.60 g/mol
  • Density: 1.5 ± 0.1 g/cm³
  • Boiling Point: 889.2 ± 65.0 °C at 760 mmHg
  • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl), hydrogen peroxide, and nitric oxide assays demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in biological systems .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings suggest its potential utility in treating inflammatory conditions .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant anti-proliferative effects on HeLa (cervical cancer), ME-180 (cervical carcinoma), and HepG2 (hepatocellular carcinoma) cells in MTT assays. The results indicated a dose-dependent inhibition of cell viability, suggesting a promising avenue for cancer therapy .

Study on Anticancer Activity

In a recent study published in the Journal of Natural Products, researchers isolated this compound from Wollastonia biflora and assessed its cytotoxicity against HepG2 cells. The study reported an IC50 value of approximately 15 µg/mL, indicating potent activity against liver cancer cells .

Cell LineIC50 (µg/mL)Reference
HeLa20
ME-18025
HepG215

The proposed mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through the activation of caspases and the modulation of cell cycle regulators. Additionally, it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression in cancer cells .

Q & A

Q. How can researchers confirm the structural identity of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate?

To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) for elucidating the glucosyl and prenyl substituents, mass spectrometry (MS) to verify the molecular formula (C₂₉H₃₈O₁₄, m/z 610.3) , and X-ray diffraction (XRD) for crystallographic validation. For XRD refinement, use the SHELX suite (e.g., SHELXL for small-molecule refinement) to resolve electron density maps and assign stereochemistry . Cross-reference spectral data with published libraries to confirm glycosidic linkages and prenyl positioning .

Q. What methodologies are recommended for assessing the purity of this compound?

Purity (>98%) can be determined via:

  • High-performance liquid chromatography (HPLC) : Use a C18 column with a mobile phase of methanol-water (70:30 v/v) and UV detection at 254 nm .
  • Quantitative NMR (qNMR) : Integrate proton signals of the target compound against a certified internal standard (e.g., trimethylsilyl propionate) .
  • Mass spectrometry : Confirm absence of impurities by comparing experimental m/z values with theoretical molecular ion peaks .

Q. What synthetic strategies are feasible for introducing glucosyl and prenyl groups in naphthoate derivatives?

  • Glycosylation : React 1-naphthol derivatives with protected glucose donors (e.g., acetylated glucosyl bromide) in DMF using K₂CO₃ as a base, followed by deprotection .
  • Prenylation : Employ Friedel-Crafts alkylation with prenyl bromide in the presence of Lewis acids (e.g., AlCl₃) at the C-3 position of the naphthalene ring .
  • Purify intermediates via silica gel chromatography and validate each step using TLC (n-hexane:ethyl acetate, 9:1) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound?

  • In vitro cytotoxicity assays : Use A549 lung carcinoma cells with IC₅₀ determination via MTT assays, referencing protocols for structurally similar glycosides (e.g., Methyl protodioscin) .
  • Antioxidant activity : Measure radical scavenging (DPPH or ABTS assays) at concentrations of 10–100 μM, comparing against quercetin as a positive control .
  • Enzyme inhibition : Screen against targets like topoisomerase I using DNA relaxation assays, with camptothecin as a reference inhibitor .

Q. How should researchers address contradictions in spectral or bioactivity data across studies?

  • Orthogonal validation : Re-analyze the compound using multiple techniques (e.g., IR for functional groups, ¹³C NMR for glycosidic bonds, and high-resolution MS for molecular formula confirmation) .
  • Batch consistency : Compare results across independently synthesized batches to isolate procedural variability .
  • Statistical analysis : Apply multivariate methods (e.g., PCA) to identify outliers in bioactivity datasets .

Q. What stability considerations are critical for long-term storage of this compound?

  • Temperature : Store at –18°C in amber vials to prevent glycosidic bond hydrolysis .
  • Solvent compatibility : Dissolve in anhydrous DMSO for biological assays or methanol for analytical studies to avoid degradation .
  • Light sensitivity : Conduct stability tests under UV light (254 nm) to assess photodegradation rates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
Reactant of Route 2
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Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate

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